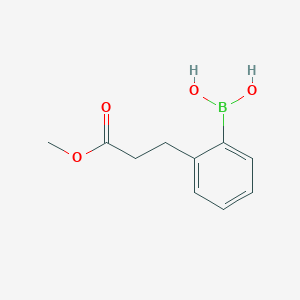

(2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid

Beschreibung

(2-(3-Methoxy-3-oxopropyl)phenyl)boronsäure: ist eine organische Verbindung mit der Summenformel C10H13BO4. Es handelt sich um ein Boronsäurederivat, das heißt, es enthält ein Boratom, das an ein Sauerstoffatom und eine Hydroxylgruppe gebunden ist.

Eigenschaften

IUPAC Name |

[2-(3-methoxy-3-oxopropyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-15-10(12)7-6-8-4-2-3-5-9(8)11(13)14/h2-5,13-14H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJDDIWYJZQUHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CCC(=O)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen: (2-(3-Methoxy-3-oxopropyl)phenyl)boronsäure durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Die Boronsäuregruppe kann oxidiert werden, um Boronsäureester oder Borate zu bilden.

Reduktion: Die Carbonylgruppe in der Methoxy-Oxopropyl-Seitenkette kann reduziert werden, um Alkohole zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Wasserstoffperoxid oder Natriumperborat werden üblicherweise verwendet.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid werden eingesetzt.

Substitution: Palladiumkatalysatoren, Basen wie Kaliumcarbonat und Lösungsmittel wie Toluol oder Ethanol werden verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Boronsäureester oder Borate.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte aromatische Verbindungen, abhängig von den verwendeten Reaktanten.

Wissenschaftliche Forschungsanwendungen

Chemie: (2-(3-Methoxy-3-oxopropyl)phenyl)boronsäure wird als Baustein in der organischen Synthese verwendet, insbesondere bei der Bildung von Kohlenstoff-Kohlenstoff-Bindungen über Suzuki-Miyaura-Kupplungsreaktionen.

Biologie: In der biologischen Forschung werden Boronsäuren wegen ihres Potenzials als Enzyminhibitoren, insbesondere Proteaseinhibitoren, untersucht, da sie reversible kovalente Bindungen mit aktiven Serinresten bilden können.

Medizin: Boronsäurederivate werden wegen ihres potenziellen therapeutischen Einsatzes untersucht, darunter als Antikrebsmittel und Antibiotika.

Industrie: In der Industrie wird (2-(3-Methoxy-3-oxopropyl)phenyl)boronsäure bei der Synthese von fortgeschrittenen Materialien wie Polymeren und elektronischen Bauteilen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von (2-(3-Methoxy-3-oxopropyl)phenyl)boronsäure beruht auf seiner Fähigkeit, reversible kovalente Bindungen mit nukleophilen Stellen in Zielmolekülen zu bilden. Diese Eigenschaft ist besonders nützlich bei der Enzyminhibition, wobei die Boronsäuregruppe mit aktiven Resten interagieren kann und so die Enzymaktivität moduliert.

Analyse Chemischer Reaktionen

Types of Reactions: (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

Reduction: The carbonyl group in the methoxy-oxopropyl side chain can be reduced to form alcohols.

Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or sodium perborate are commonly used.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are used.

Major Products Formed:

Oxidation: Boronic esters or borates.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the reactants used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid exhibits significant potential in medicinal chemistry due to its ability to form reversible covalent bonds with diols. This property allows it to act as a glucose sensor, making it valuable for diabetes management and research into glucose-responsive drug delivery systems .

Case Study: Glucose Sensing

- Objective: To develop a glucose-responsive polymer complex.

- Method: The compound was incorporated into polymer matrices that bind glucose selectively.

- Results: Enhanced sensitivity and specificity for glucose detection were observed, demonstrating potential for use in continuous glucose monitors.

Anticancer Applications

The compound has been investigated for its anticancer properties, particularly its ability to inhibit proteasome activity, which is crucial in cancer cell survival. Boronic acids are known to interfere with protein degradation pathways, making them candidates for cancer therapeutics.

Case Study: Prostate Cancer Cell Line (PC-3)

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0.5 | 80 |

| 1 | 65 |

| 2 | 50 |

| 5 | 33 |

At a concentration of 5 µM, this compound reduced cell viability to 33%, indicating significant cytotoxicity against prostate cancer cells while maintaining higher viability in non-cancerous cells .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of this compound. Boronic acids can disrupt bacterial biofilms, which are protective layers formed by bacteria that contribute to antibiotic resistance.

Case Study: Biofilm Inhibition

- Objective: To assess the efficacy of this compound against Pseudomonas aeruginosa biofilms.

- Method: The compound was tested for its ability to prevent biofilm formation.

- Results: Significant reduction in biofilm density was observed, suggesting potential as an antimicrobial agent against resistant bacterial strains .

Synthetic Routes

Several synthetic methods can be employed to produce this compound. Common approaches include:

- Boronate Ester Formation: Using boron reagents with appropriate phenolic substrates.

- Direct Boronation: Employing boron trihalides in the presence of suitable bases.

- Functional Group Modification: Modifying existing boronic acids to introduce the methoxy and ketone functionalities.

These synthetic strategies allow for the customization of the compound's properties for specific applications.

Wirkmechanismus

The mechanism of action of (2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with nucleophilic sites in target molecules. This property is particularly useful in enzyme inhibition, where the boronic acid group can interact with active site residues, thereby modulating enzyme activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

3-Methoxyphenylboronsäure: Ähnlich in der Struktur, aber ohne die Oxopropyl-Seitenkette.

4-(3-Methoxy-3-oxopropyl)phenylboronsäure: Ähnlich, aber mit einem anderen Substitutionsschema am aromatischen Ring.

Biologische Aktivität

(2-(3-Methoxy-3-oxopropyl)phenyl)boronic acid is an organoboron compound notable for its boronic acid functional group, which allows it to form reversible covalent bonds with diols. This compound is characterized by the presence of a methoxy group and a ketone moiety, contributing to its unique chemical properties and potential biological activities.

The general structure of this compound can be represented as follows:

This compound is synthesized through various methods, including traditional organic synthesis routes that leverage its boronic acid functionality for coupling reactions.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, particularly its antioxidant , antibacterial , and anticancer properties. Boronic acids are recognized for their therapeutic potential due to their ability to interact with various biological targets.

Antioxidant Activity

Research indicates that compounds containing boronic acid groups exhibit significant antioxidant properties. For instance, a related study demonstrated that a novel boronic ester derived from phenyl boronic acid showed high antioxidant activity with IC50 values of 0.11 µg/mL in ABTS radical scavenging assays . This suggests that this compound may similarly possess strong antioxidant capabilities.

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against various strains, including Escherichia coli. In vitro studies have shown that this compound can inhibit bacterial growth at concentrations as low as 6.50 mg/mL . The mechanism is believed to involve the disruption of bacterial cell wall synthesis or function, a common action among boronic acids.

Anticancer Activity

In cancer research, this compound has demonstrated selective cytotoxicity against cancer cell lines while sparing healthy cells. For example, studies have reported an IC50 value of 18.76 µg/mL against the MCF-7 breast cancer cell line, indicating a promising therapeutic index . The compound's mechanism of action may involve the inhibition of proteasomes or other critical pathways in cancer cell survival.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar boronic acids:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Phenylboronic Acid | Simple phenyl ring with a boronic acid group | Basic structure; widely used in organic synthesis |

| 4-Methylphenylboronic Acid | Methyl substitution on phenyl ring | Increased lipophilicity; may enhance bioactivity |

| 3-Hydroxyphenylboronic Acid | Hydroxyl group on phenyl ring | Potential for hydrogen bonding interactions |

| 2-(4-Pyridyl)boronic Acid | Pyridine ring substitution | Offers different reactivity patterns |

The presence of the methoxy group and specific ketone substitution in this compound enhances its solubility and reactivity profile compared to these similar compounds.

Case Studies and Research Findings

- Antioxidant Efficacy : A study evaluated the antioxidant potential using multiple assays, confirming that derivatives of boronic acids exhibit superior free radical scavenging abilities compared to their non-boronated counterparts .

- Antibacterial Mechanism : Investigations into the antibacterial mechanisms revealed that boronic acids disrupt bacterial cell wall integrity, leading to cell lysis and death. This was particularly noted in studies involving E. coli and other pathogenic bacteria .

- Cytotoxic Effects on Cancer Cells : Detailed studies on MCF-7 cells indicated that treatment with this compound resulted in significant apoptosis markers, suggesting potential for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.